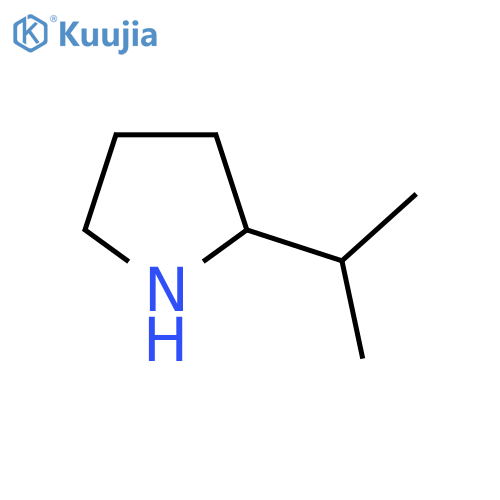Cas no 51503-10-7 (2-isopropylpyrrolidine)
2-イソプロピルピロリジンは、ピロリジン骨格にイソプロピル基が結合した複素環式アミンです。化学式C7H15Nで表され、分子量113.20の無色~淡黄色液体です。この化合物は、高い極性と塩基性を示し、有機合成中間体として重要な役割を果たします。特に医薬品や農薬の合成において、構造ユニットとして利用されることが特徴です。イソプロピル基の立体障害により、選択的反応性が得られる点が合成化学的に有利です。また、比較的安定な物性(沸点:約140-145℃)を有し、各種溶媒への溶解性に優れています。

2-isopropylpyrrolidine structure
商品名:2-isopropylpyrrolidine
2-isopropylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine,2-(1-methylethyl)-
- 2-isopropylpyrrolidine
- 2-(propan-2-yl)pyrrolidine
- 2-Isopropyl-pyrrolidine
- AC1MYFNL
- AC1Q1P0Z
- AC1Q1P10
- AGN-PC-0CPOLO
- SureCN489437
- 2-(1-Methylethyl)pyrrolidine
- UOADRGAJWNJVGC-UHFFFAOYSA-N
- FT-0749836
- BB 0249485
- (2S)-2-(METHYLETHYL)PYRROLIDINE
- (2R)-2-(propan-2-yl)pyrrolidine
- STK893308
- AKOS000159492
- 2-propan-2-ylpyrrolidine
- BS-12829
- P10190
- EN300-55504
- MFCD01631842
- SB16002
- DTXSID30397399
- AB58448
- 51503-10-7
- rac.-2-isopropylpyrrolidine
- AKOS016343919
- (S)-(-)-2-(1-methylethyl)-pyrrolidine
- BBL020618
- A828630
- SCHEMBL489437
- SB16004
-
- インチ: 1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3
- InChIKey: UOADRGAJWNJVGC-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1C(C)C
計算された属性
- せいみつぶんしりょう: 113.12055
- どういたいしつりょう: 113.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 68.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 0.827±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 141-142 ºC
- フラッシュポイント: 27.9±16.5 ºC,
- 屈折率: 1.450 (589.3 nm 25 ºC)
- ようかいど: 微溶性(19 g/l)(25ºC)、
- PSA: 12.03
2-isopropylpyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P839170-25mg |
2-(Propan-2-yl)pyrrolidine |
51503-10-7 | 25mg |
$ 50.00 | 2022-06-03 | ||
| Enamine | EN300-55504-5.0g |
2-(propan-2-yl)pyrrolidine |
51503-10-7 | 95% | 5.0g |
$210.0 | 2023-02-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3282-1G |
2-isopropylpyrrolidine |
51503-10-7 | 95% | 1g |
¥ 765.00 | 2023-04-13 | |
| Enamine | EN300-55504-2.5g |
2-(propan-2-yl)pyrrolidine |
51503-10-7 | 95% | 2.5g |
$159.0 | 2023-02-10 | |
| TRC | P839170-50mg |
2-(Propan-2-yl)pyrrolidine |
51503-10-7 | 50mg |
$ 65.00 | 2022-06-03 | ||
| Enamine | EN300-55504-0.05g |
2-(propan-2-yl)pyrrolidine |
51503-10-7 | 95% | 0.05g |
$29.0 | 2023-02-10 | |
| Aaron | AR00D8SW-10g |
2-Isopropylpyrrolidine |
51503-10-7 | 95% | 10g |
$457.00 | 2025-04-01 | |
| 1PlusChem | 1P00D8KK-2.5g |
2-ISOPROPYLPYRROLIDINE |
51503-10-7 | 95% | 2.5g |
$251.00 | 2024-04-30 | |
| Aaron | AR00D8SW-50mg |
2-Isopropylpyrrolidine |
51503-10-7 | 95% | 50mg |
$65.00 | 2025-04-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3282-250mg |
2-isopropylpyrrolidine |
51503-10-7 | 95% | 250mg |
¥303.0 | 2024-04-18 |
2-isopropylpyrrolidine 関連文献
-
1. Synthesis and enantioselective fluorodehydroxylation reactions of (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, the first homochiral aminofluorosulphuraneGerald L. Hann,Paul Sampson J. Chem. Soc. Chem. Commun. 1989 1650
-
2. Cobalt-catalyzed chemoselective dehydrogenation through radical translocation under visible lightWan-Lei Yu,Zi-Gang Ren,Ke-Xing Ma,Hui-Qing Yang,Jun-Jie Yang,Haixue Zheng,Wangsuo Wu,Peng-Fei Xu Chem. Sci. 2022 13 7947
-
3. Cobalt-catalyzed chemoselective dehydrogenation through radical translocation under visible lightWan-Lei Yu,Zi-Gang Ren,Ke-Xing Ma,Hui-Qing Yang,Jun-Jie Yang,Haixue Zheng,Wangsuo Wu,Peng-Fei Xu Chem. Sci. 2022 13 7947
51503-10-7 (2-isopropylpyrrolidine) 関連製品
- 32452-45-2(rac-(2R,5R)-2,5-dimethylpiperidine)
- 13946-02-6(2-Heptanamine,6-methyl-N-(1-methylethyl)-)
- 279-24-3(2-Azabicyclo[2.2.1]heptane)
- 124602-03-5(2-(2-methylpropyl)pyrrolidine)
- 180258-82-6(2-tert-butylpyrrolidine)
- 35018-15-6(2,2-Dimethylpyrrolidine)
- 858262-19-8(3-(pyrrolidin-2-yl)piperidine)
- 367281-02-5(2-Cyclohexylpyrrolidine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:51503-10-7)2-isopropylpyrrolidine

清らかである:99%
はかる:1g
価格 ($):159.0